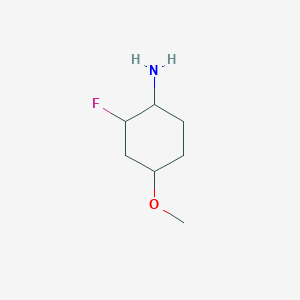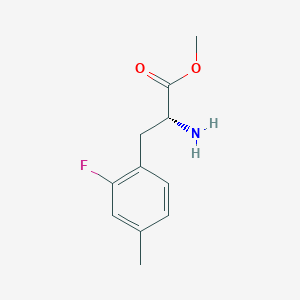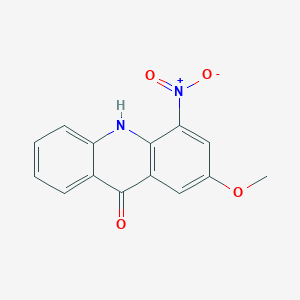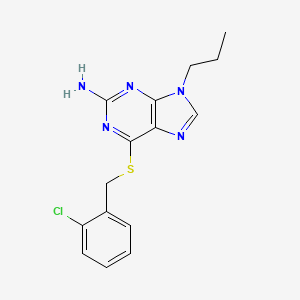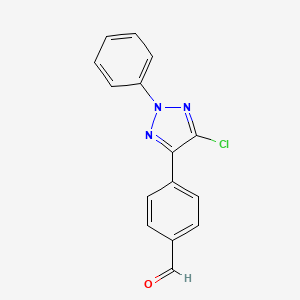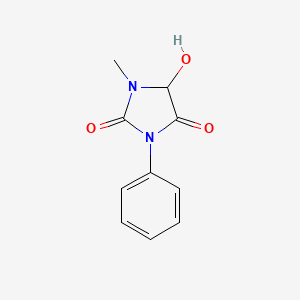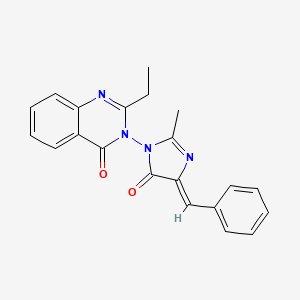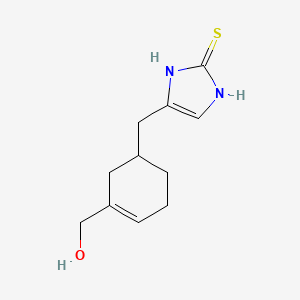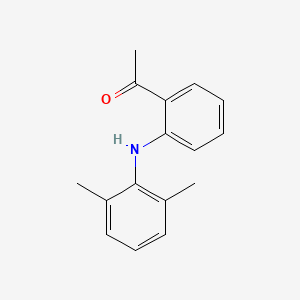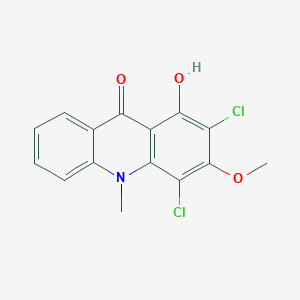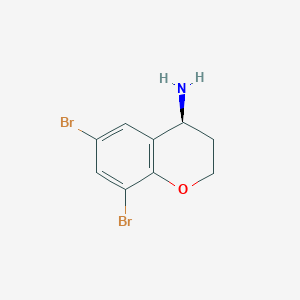
(S)-6,8-dibromochroman-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-6,8-dibromochroman-4-amine is a brominated derivative of chroman, a bicyclic organic compound. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of bromine atoms in the structure can significantly influence its chemical reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6,8-dibromochroman-4-amine typically involves the bromination of chroman derivatives followed by amination. One common method is the bromination of 6,8-dihydroxychroman using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The brominated intermediate is then subjected to amination using ammonia or an amine source under controlled conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and amination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent product quality. The use of catalysts and advanced purification techniques like recrystallization and chromatography is common in industrial settings.
化学反応の分析
Types of Reactions
(S)-6,8-dibromochroman-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can remove bromine atoms or reduce the amine group to form different products.
Substitution: The bromine atoms in the compound can be substituted with other nucleophiles like hydroxyl, thiol, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or sodium thiolate (NaSR).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted chroman derivatives.
科学的研究の応用
(S)-6,8-dibromochroman-4-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with specific properties, such as flame retardants or UV stabilizers.
作用機序
The mechanism of action of (S)-6,8-dibromochroman-4-amine involves its interaction with specific molecular targets. The bromine atoms and amine group play crucial roles in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
類似化合物との比較
Similar Compounds
6,8-dibromochroman: Lacks the amine group, making it less reactive in certain biological contexts.
6,8-dichlorochroman-4-amine: Similar structure but with chlorine atoms instead of bromine, which can alter its reactivity and biological activity.
Chroman-4-amine: Lacks the bromine atoms, resulting in different chemical and biological properties.
Uniqueness
(S)-6,8-dibromochroman-4-amine is unique due to the presence of both bromine atoms and an amine group, which confer distinct chemical reactivity and potential biological activities. Its specific structure allows for targeted interactions in various applications, making it a valuable compound in scientific research and industrial applications.
特性
分子式 |
C9H9Br2NO |
|---|---|
分子量 |
306.98 g/mol |
IUPAC名 |
(4S)-6,8-dibromo-3,4-dihydro-2H-chromen-4-amine |
InChI |
InChI=1S/C9H9Br2NO/c10-5-3-6-8(12)1-2-13-9(6)7(11)4-5/h3-4,8H,1-2,12H2/t8-/m0/s1 |
InChIキー |
APVVAAYLNZOHRU-QMMMGPOBSA-N |
異性体SMILES |
C1COC2=C([C@H]1N)C=C(C=C2Br)Br |
正規SMILES |
C1COC2=C(C1N)C=C(C=C2Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


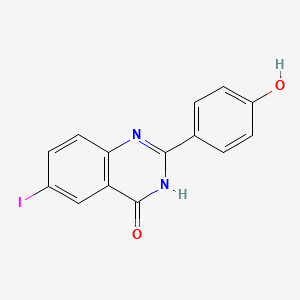
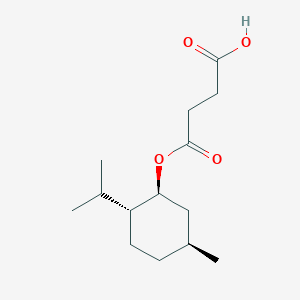
![2-Chloro-1-(5H-chromeno[2,3-b]pyridin-7-yl)-1-propanone](/img/structure/B15216576.png)
